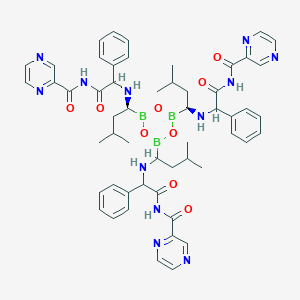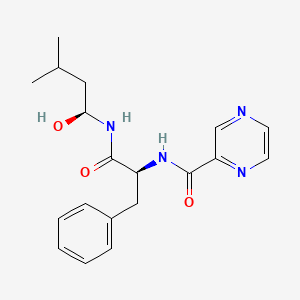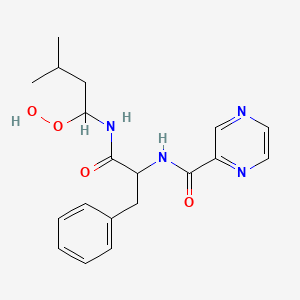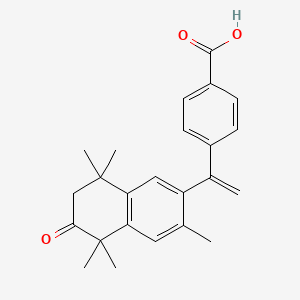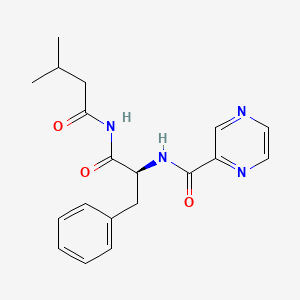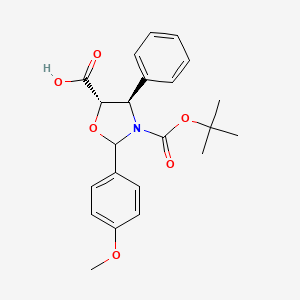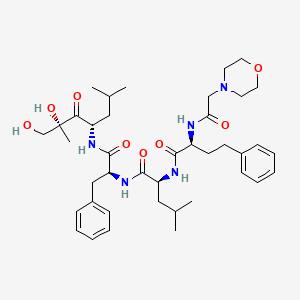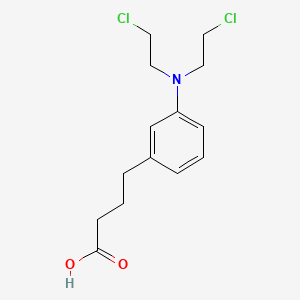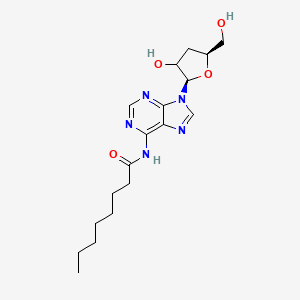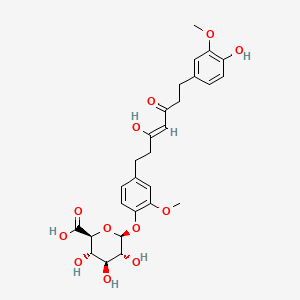
(3S,5S)-氟伐他汀钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,5S)-Fluvastatin Sodium Salt is a synthetic compound belonging to the class of statins, which are widely used as lipid-lowering agents. Statins inhibit the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, (3S,5S)-Fluvastatin Sodium Salt helps reduce the levels of low-density lipoprotein (LDL) cholesterol in the blood, thereby lowering the risk of cardiovascular diseases.
科学研究应用
(3S,5S)-Fluvastatin Sodium Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular cholesterol metabolism and its potential role in modulating gene expression.
Medicine: It is extensively researched for its therapeutic potential in treating hypercholesterolemia and preventing cardiovascular diseases.
Industry: The compound is used in the pharmaceutical industry for the development of new lipid-lowering drugs.
作用机制
Target of Action
The primary target of (3S,5S)-Fluvastatin Sodium Salt is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol in the body .
Mode of Action
(3S,5S)-Fluvastatin Sodium Salt is an enantiomer of atorvastatin with little or no inhibitory activity against HMG-CoA reductase .
Pharmacokinetics
It is known that the compound’s bioavailability and adme (absorption, distribution, metabolism, and excretion) properties are influenced by various factors, including its chemical structure and the physiological conditions of the body .
Action Environment
The action, efficacy, and stability of (3S,5S)-Fluvastatin Sodium Salt can be influenced by various environmental factors. These may include the physiological conditions of the body, the presence of other drugs, and individual genetic variations . .
生化分析
Biochemical Properties
(3S,5S)-Fluvastatin Sodium Salt plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules.
Cellular Effects
The effects of (3S,5S)-Fluvastatin Sodium Salt on various types of cells and cellular processes are diverse . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of (3S,5S)-Fluvastatin Sodium Salt involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3S,5S)-Fluvastatin Sodium Salt change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of (3S,5S)-Fluvastatin Sodium Salt vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
(3S,5S)-Fluvastatin Sodium Salt is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of (3S,5S)-Fluvastatin Sodium Salt within cells and tissues involve various transporters and binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-Fluvastatin Sodium Salt involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound.
Introduction of the Fluorophenyl Group: A fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Heptanoic Acid Side Chain: The heptanoic acid side chain is constructed through a series of reactions, including aldol condensation and reduction.
Final Coupling and Salt Formation: The final coupling of the pyrrole ring with the heptanoic acid side chain is achieved through an amide bond formation, followed by the conversion to the sodium salt form.
Industrial Production Methods
Industrial production of (3S,5S)-Fluvastatin Sodium Salt typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification Steps: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反应分析
Types of Reactions
(3S,5S)-Fluvastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of (3S,5S)-Fluvastatin Sodium Salt, such as alcohols, ketones, and substituted analogs.
相似化合物的比较
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin that is structurally similar but has different metabolic pathways.
Rosuvastatin: Known for its higher potency and longer half-life compared to other statins.
Uniqueness
(3S,5S)-Fluvastatin Sodium Salt is unique due to its specific stereochemistry, which influences its binding affinity to HMG-CoA reductase and its pharmacokinetic profile. This stereochemistry can result in differences in efficacy, side effects, and drug interactions compared to other statins.
属性
CAS 编号 |
194935-01-8 |
|---|---|
分子式 |
C24H25FNO4Na |
分子量 |
433.46 |
外观 |
Off-White to Pale Yellow Solid |
熔点 |
>116°C |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(S,S)-Fluvastatin Sodium Salt; [S-[R*,R*-(E)]]-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


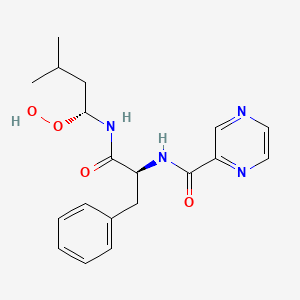
![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)
